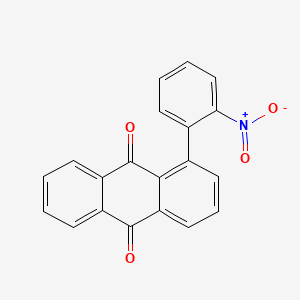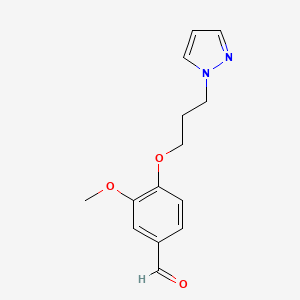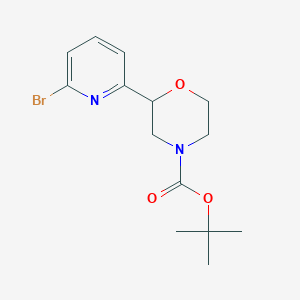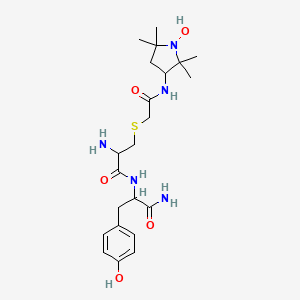
1H-2,3-Benzoxazine-4-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-2,3-Benzoxazine-4-acetic acid is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a benzoxazine ring fused with an acetic acid moiety, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1H-2,3-Benzoxazine-4-acetic acid typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of acetic acid as a catalyst . This one-pot method is efficient and yields high-purity products. Additionally, microwave-assisted synthesis has been explored as a green chemistry approach, offering rapid and high-yielding reactions under solvent-free conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and sustainability.
Chemical Reactions Analysis
1H-2,3-Benzoxazine-4-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzoxazine ring. Common reagents include halogens and amines.
Cyclization: Cyclization reactions can lead to the formation of more complex heterocyclic structures, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce dihydrobenzoxazine analogs.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-2,3-Benzoxazine-4-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as human leukocyte elastase, which plays a role in tissue degeneration . The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological targets, enhancing its binding affinity and specificity . These interactions disrupt the normal function of the target enzymes or receptors, leading to the desired therapeutic effects.
Comparison with Similar Compounds
1H-2,3-Benzoxazine-4-acetic acid can be compared with other benzoxazine derivatives, such as:
4H-3,1-Benzoxazin-4-ones: These compounds share a similar core structure but differ in their substituents and biological activities.
4H-3,1-Benzothiazin-4-ones: These analogs contain a sulfur atom instead of oxygen in the benzoxazine ring, which can alter their chemical reactivity and biological properties.
2,4-Substituted 4H-3,1-Benzoxazines: These derivatives have different substituents at the 2 and 4 positions, leading to variations in their chemical and biological behavior.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
2-(1H-2,3-benzoxazin-4-yl)acetic acid |
InChI |
InChI=1S/C10H9NO3/c12-10(13)5-9-8-4-2-1-3-7(8)6-14-11-9/h1-4H,5-6H2,(H,12,13) |
InChI Key |
CBIIMNHOEQMOCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C(=NO1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3',6'-Dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;thiocyanate](/img/structure/B12295025.png)
![(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-amino-2-carboxyethyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid](/img/structure/B12295028.png)
![L-arginine [2S-[2alpha,5alpha,6beta(S*)]]-6-[amino(p-hydroxyphenyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12295030.png)
![N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-fluoro-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12295034.png)

![(3R,4beta,7alpha)-7-(4-chlorophenyl)-2-(4-fluorophenyl)-7-hydroxy-3-[4-(phenylMethoxy)phenyl]-2-azaspiro[3.5]nonan-1-one](/img/structure/B12295046.png)
![3,6a-Dimethyl-9-(2-methylbutanoyl)-9,9a-dihydrofuro[2,3-h]isochromene-6,8-dione](/img/structure/B12295052.png)

![(E)-(+)-2-(2,4-Difluorophenyl)-1-{3-[4-(2,2,3,3-tetrafluoropropoxy)styryl]-1H-1,2,4-triazol-1-YL}-3-(1H-1,2,4-triazol-1-YL)propan-2-OL](/img/structure/B12295061.png)

![[(E)-1-(5-amino-2-octoxyphenyl)ethylideneamino]thiourea](/img/structure/B12295106.png)
![[2-(9-bromo-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12295114.png)
![Glycine, N,N-bis[2-oxo-2-[(2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl]-, 2,2,6,6-tetramethyl-4-piperidinyl ester](/img/structure/B12295119.png)

